2-Hydrazinyl-3-methoxypyrazine

Description

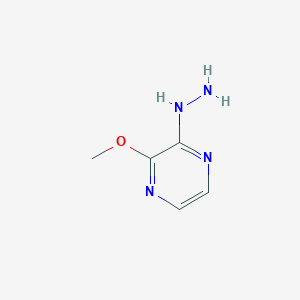

2-Hydrazinyl-3-methoxypyrazine (CAS: 210993-11-6) is a pyrazine derivative featuring a hydrazinyl (-NHNH₂) group at position 2 and a methoxy (-OCH₃) group at position 3. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at 1,4 positions, known for their diverse biological and industrial applications . This compound is synthesized via reactions involving hydrazine and substituted pyridine precursors, as exemplified by the preparation of structurally similar hydrazinylpyridines (e.g., 6-ethoxy-2-hydrazinyl-3-nitropyridine) through hydrazine treatment followed by condensation with aldehydes . It is commercially available from multiple suppliers, indicating its relevance in pharmaceutical and chemical research .

Properties

IUPAC Name |

(3-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-4(9-6)7-2-3-8-5/h2-3H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJRKRZUAOLPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343126 | |

| Record name | 2-Hydrazino-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210993-11-6 | |

| Record name | 2-Hydrazino-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-methoxypyrazine typically involves the reaction of 2-chloro-3-methoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-methoxypyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce amino-substituted pyrazines .

Scientific Research Applications

2-Hydrazinyl-3-methoxypyrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-methoxypyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Structural and Functional Similarities

Table 1 highlights key structural analogs of 2-hydrazinyl-3-methoxypyrazine, their substituents, and similarity scores derived from molecular databases:

| Compound Name | Substituents | CAS Number | Similarity Score | Key Features |

|---|---|---|---|---|

| This compound | 2-NHNH₂, 3-OCH₃ | 210993-11-6 | 0.70 (reference) | Hydrazine moiety for reactivity |

| 3-Methoxy-5-methylpyrazin-2-amine | 3-OCH₃, 5-CH₃, 2-NH₂ | 89464-87-9 | 0.69 | Amino group enhances bioactivity |

| 5-Bromo-3-methoxypyrazin-2-amine | 3-OCH₃, 5-Br, 2-NH₂ | 5900-13-0 | 0.67 | Bromine for increased lipophilicity |

| 2-Hydrazinyl-3-methylpyrazine | 2-NHNH₂, 3-CH₃ | 19848-54-5 | 0.70 | Methyl group alters steric effects |

| 2-Hydrazinyl-3-isopropylpyrazine | 2-NHNH₂, 3-CH(CH₃)₂ | 54231-42-4 | 0.70 | Bulkier substituent affects binding |

Data sourced from molecular similarity analyses and supplier catalogs .

Key observations:

- Substituent Position : The position of the hydrazinyl group (e.g., 2 vs. 3) significantly impacts reactivity. For instance, 2-hydrazinyl derivatives are more reactive in condensation reactions than 3-substituted analogs .

- Functional Groups : Methoxy groups enhance solubility, while bromine or methyl groups modulate lipophilicity and steric interactions .

Biological Activity

2-Hydrazinyl-3-methoxypyrazine (CAS No. 210993-11-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a hydrazinyl group and a methoxy group. These functional groups contribute to its reactivity and biological properties:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 140.14 g/mol

The presence of the hydrazinyl group allows for potential covalent interactions with biological targets, while the methoxy group enhances lipophilicity, aiding in cellular uptake.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.

- Lipophilicity Enhancement : The methoxy group increases the compound's ability to cross cell membranes, facilitating its interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate its efficacy and safety in vivo.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of hydrazinyl-pyrazines, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Cytotoxic Effects : In another investigation, the cytotoxic effects on human cancer cell lines were assessed. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 20 to 30 µM depending on the cell line tested.

Comparative Analysis of Biological Activity

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Effective | Moderate | Shows promise but requires further study |

| 2-Isobutyl-3-methoxypyrazine | High | Low | More potent against specific bacteria |

| 3-Methoxy-N,N-dimethylpyrazin-2-amine | Moderate | High | Exhibits significant anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.